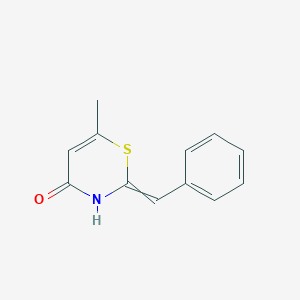
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under reflux conditions in ethanol. This reaction leads to the formation of the thiazine ring through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylidene-2,3-dihydro-4H-1,3-thiazin-4-one: Similar structure but lacks the methyl group at the 6-position.
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one: Contains a benzene ring fused to the thiazine ring, providing different chemical properties.
Uniqueness
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of the benzylidene and methyl groups, which contribute to its distinct chemical reactivity and biological activity. These structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
77831-98-2 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-benzylidene-6-methyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C12H11NOS/c1-9-7-11(14)13-12(15-9)8-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI-Schlüssel |
YINCRMXXLBQBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=CC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


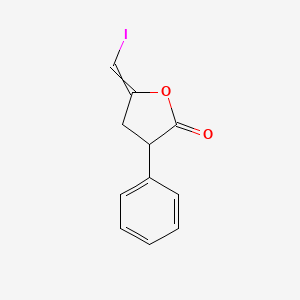
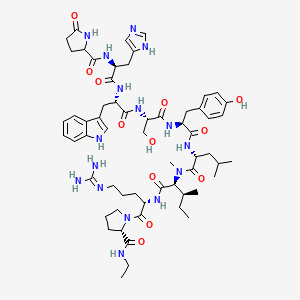
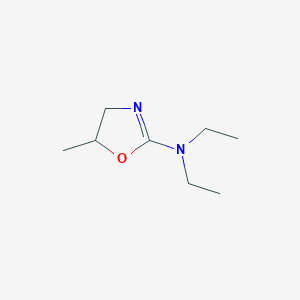
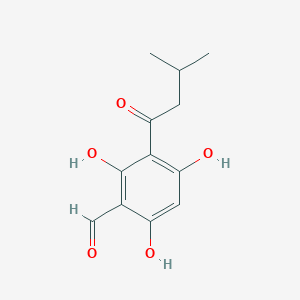
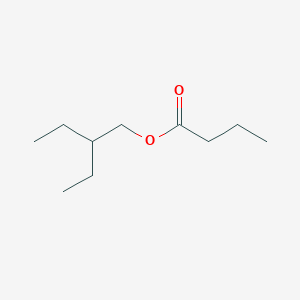
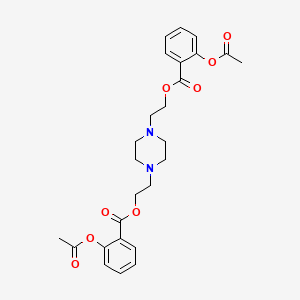
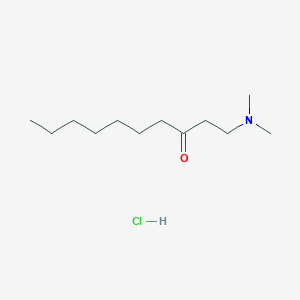
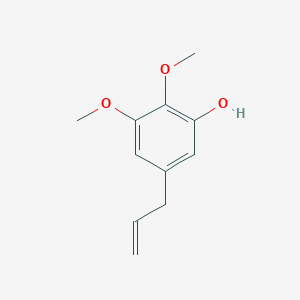

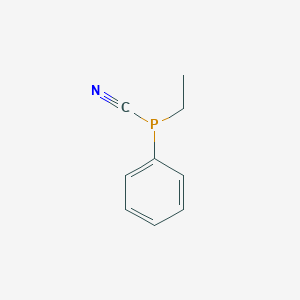
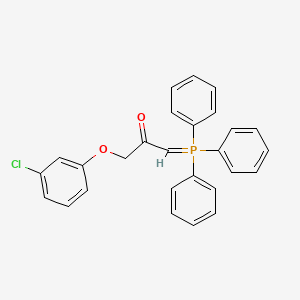
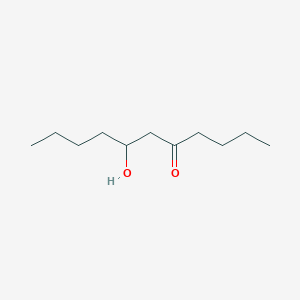
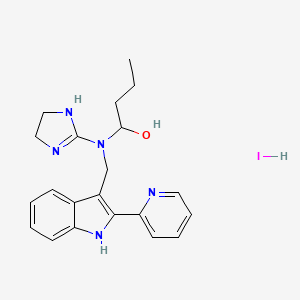
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
